molecular formula C15H14BrN3O2 B3034604 3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid CAS No. 1955541-14-6

3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid

Cat. No.: B3034604
CAS No.: 1955541-14-6
M. Wt: 348.19
InChI Key: JFSPLRARYZWUFH-UHFFFAOYSA-N
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Description

3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid is a complex organic compound with the molecular formula C15H14BrN3O2. It is known for its unique structure, which includes a brominated indazole ring fused with a pyrimidine ring, and a propanoic acid side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the bromination of a dimethylpyrimidine derivative, followed by cyclization with an indazole precursorThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The brominated indazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes like apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid is unique due to the presence of both the brominated indazole ring and the propanoic acid side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-8-11(5-6-14(20)21)9(2)19-15(17-8)12-4-3-10(16)7-13(12)18-19/h3-4,7H,5-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSPLRARYZWUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 2
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 3
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 4
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 6
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid

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